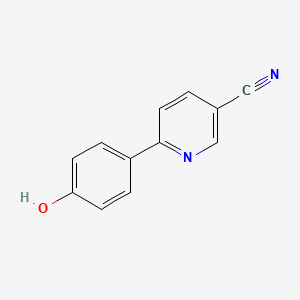

6-(4-Hydroxyphenyl)nicotinonitrile

Description

6-(4-Hydroxyphenyl)nicotinonitrile is a substituted pyridine derivative characterized by a nicotinonitrile core (pyridine ring with a nitrile group at position 3) and a 4-hydroxyphenyl substituent at position 4. This compound belongs to a broader class of nicotinonitrile derivatives, which are extensively studied for their diverse pharmacological and material science applications.

The hydroxyl group at the para-position of the phenyl ring is critical for hydrogen bonding and bioactivity .

Pharmacological Relevance: Nicotinonitrile derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . For instance, structurally related compounds with hydroxyl or bromophenyl substituents exhibit promising analgesic and anti-inflammatory properties , while others show cytotoxicity against cancer cell lines .

Properties

CAS No. |

149353-76-4 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H8N2O/c13-7-9-1-6-12(14-8-9)10-2-4-11(15)5-3-10/h1-6,8,15H |

InChI Key |

HAYTXMQMQOQLDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations

Nicotinonitrile derivatives differ primarily in substituents at positions 2, 4, and 6 of the pyridine ring. Key structural modifications include:

- Position 6 : Hydroxyphenyl, bromophenyl, dichlorothiophenyl, or naphthyl groups.

- Position 4 : Aryl, ethoxyphenyl, or thiophenyl substituents.

- Position 2: Amino, methoxy, or sulfanyl groups.

Key Findings from Comparative Analysis

Anticancer Activity: The presence of hydroxyl and fluorophenyl groups enhances cytotoxicity. For example, compound 10n (2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile) exhibits potent activity against liver cancer (IC₅₀ = 5.9 µM), outperforming reference drugs like 5-fluorouracil . In contrast, bromophenyl and ethoxyphenyl derivatives (e.g., from ) prioritize anti-inflammatory effects over direct cytotoxicity .

Antibacterial Activity: Bromobenzofuran and dibenzofuran substituents (e.g., compounds 5a–c and A1) improve activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) bacteria . The methoxyphenyl-furan derivative in , however, is repurposed for corrosion inhibition, highlighting the versatility of nicotinonitrile scaffolds .

Role of Substituents: Hydroxyl Groups: Enhance hydrogen bonding and bioavailability, critical for targeting proteins like survivin in cancer cells . Halogenated Groups (Br, Cl): Improve lipophilicity and membrane penetration, aiding antimicrobial and anticancer applications .

Preparation Methods

Reaction Components and Conditions

-

Ethyl cyanoacetate : Serves as the nitrile source and participates in Knoevenagel condensation.

-

4-Hydroxyacetophenone : Provides the 4-hydroxyphenyl group at position 6 of the pyridine ring.

-

Aryl aldehydes : Determines the substituent at position 4 of the pyridine core (e.g., 2-chlorobenzaldehyde or 4-nitrobenzaldehyde).

-

Ammonium acetate : Facilitates cyclization via enamine intermediate formation.

A representative synthesis of 4-(2-chlorophenyl)-2-hydroxy-6-(4-hydroxyphenyl)nicotinonitrile (RA1) illustrates this approach:

-

Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated cyanoester.

-

Michael addition : The enamine intermediate from 4-hydroxyacetophenone and ammonium acetate attacks the cyanoester.

-

Cyclization : Intramolecular dehydration yields the pyridine ring (Scheme 1).

Key spectral data for RA1 :

-

IR (cm⁻¹) : 3142 (N–H), 2219 (C≡N), 1649 (C=O).

-

¹H NMR (DMSO-d₆) : δ 6.82–7.72 (9H, aromatic), 3.9 (1H, –OH), 7.7 (1H, –NH).

Alternative Pathways via Chloropyridine Intermediates

Chloropyridine derivatives serve as precursors for nucleophilic substitution reactions. For instance, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile reacts with n-octylamine to form bis(nicotinonitrile) derivatives. Adapting this method, this compound could be synthesized via:

-

Chlorination : Treating a hydroxyl-substituted precursor with PCl₅ in POCl₃.

-

Nucleophilic substitution : Replacing chlorine with desired groups (e.g., amines or thiols).

Structural Confirmation and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions in literature.

Environmental and Industrial Considerations

The one-pot method is environmentally favorable due to:

Q & A

Basic: What are the primary synthetic routes for 6-(4-Hydroxyphenyl)nicotinonitrile derivatives?

Answer:

Synthesis typically involves multi-step strategies, including:

- Core Formation : Cyclization of chalcone derivatives with malononitrile under alkaline conditions (e.g., sodium ethoxide in ethanol) .

- Functionalization : Suzuki-Miyaura cross-coupling for aryl group introduction, as seen in analogous nicotinonitriles. Bromination of intermediates using N-bromosuccinimide (NBS) precedes coupling with boronic acids .

- Post-Modification : Hydroxyl group introduction via hydrolysis or protective group strategies (e.g., acetyl deprotection).

Key Considerations : Solvent choice (DMSO or dichloromethane) and base catalysts (KOH) critically influence yield and purity .

Basic: How is NMR spectroscopy employed to characterize structural features?

Answer:

NMR (1H/13C) resolves:

- Aromatic Systems : Distinct splitting patterns identify substituent positions on phenyl/pyridine rings (e.g., para-substitution in 4-aminophenyl groups) .

- Functional Groups : Hydroxyl protons (broad singlet at δ ~5 ppm) and nitrile carbon signals (δ ~115 ppm in 13C NMR) confirm core moieties .

- Dynamic Effects : Ethoxy group torsion angles (e.g., C14–O1–C16–C17 = 171.13° in 6-(4-aminophenyl) derivatives) are inferred from coupling constants .

Advanced: How can reaction conditions be optimized to mitigate side products in nicotinonitrile synthesis?

Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures (<60°C) reduce undesired polymerization during cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates, while ethanol improves solubility of intermediates .

- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) with ligand additives (e.g., XPhos) improve Suzuki coupling efficiency .

Validation : Monitor reaction progress via TLC or HPLC-MS to identify side products like over-brominated intermediates .

Advanced: What crystallographic techniques resolve structural disorder in these compounds?

Answer:

- X-ray Diffraction : Single-crystal studies (e.g., Pbca space group, MoKα radiation) reveal dihedral angles between aromatic rings (e.g., 25.22° between pyridine and 4-aminophenyl groups) .

- Disorder Modeling : For disordered moieties (e.g., thiophene ring occupancy ratios of 0.858:0.142), refinement software (SHELXTL) applies occupancy factor constraints .

- Intermolecular Interactions : Hydrogen bonds (N–H···N, d = 3.084 Å) and π-stacking (centroid distance = 3.7499 Å) stabilize crystal packing .

Advanced: How do computational methods predict biological target interactions?

Answer:

- Molecular Docking : AutoDock or Schrödinger Suite simulates binding to enzymes (e.g., kinase active sites). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .

- SAR Analysis : Compare substituent effects (e.g., 4-aminophenyl vs. 4-ethoxyphenyl) on binding affinity using IC50 values from enzyme inhibition assays .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key residues for mutagenesis studies .

Basic: What spectroscopic methods confirm the presence of hydroxyl groups?

Answer:

- FT-IR : O–H stretching vibrations (~3200–3600 cm⁻¹) and bending modes (~1250 cm⁻¹) .

- UV-Vis : Hydroxyphenyl conjugation with the pyridine ring shifts λmax (e.g., ~270 nm in aqueous solutions) .

- Mass Spectrometry : ESI-MS detects [M+H]+ ions with accurate mass matching (e.g., m/z 211.22 for C13H9NO2 derivatives) .

Advanced: How to address contradictions in reported biological activities of nicotinonitrile derivatives?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .

- Meta-Analysis : Compare IC50 values across studies (e.g., antimicrobial activity in Staphylococcus aureus vs. E. coli) to identify structure-dependent trends .

- Counter-Screening : Test compounds against off-target receptors (e.g., CYP450 enzymes) to rule out non-specific binding .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate or acetate groups at the hydroxyl position for enhanced aqueous solubility .

- Co-Solvent Systems : Use DMSO:PBS mixtures (<10% DMSO) to balance solubility and biocompatibility .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.